molecular formula C17H16N2O3 B2526364 Oxfbd04

Oxfbd04

Cat. No.: B2526364
M. Wt: 296.32 g/mol
InChI Key: RFDVEAHRRMEOHK-UHFFFAOYSA-N
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Description

OXFBD04 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4). It is a member of the bromodomain and extra-terminal (BET) family of bromodomain inhibitors. This compound has shown significant potential in cancer research due to its ability to inhibit the growth of various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OXFBD04 involves the formation of a 3,5-dimethylisoxazole ring, which is a key structural component. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and other organic solvents .

Chemical Reactions Analysis

Types of Reactions

OXFBD04 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives and modified isoxazole compounds .

Scientific Research Applications

OXFBD04 has a wide range of scientific research applications:

Mechanism of Action

OXFBD04 exerts its effects by inhibiting the bromodomain-containing protein 4 (BRD4). It binds to the acetyl-lysine recognition motif of BRD4, preventing its interaction with acetylated histones. This inhibition disrupts the transcriptional regulation of genes involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OXFBD04 is unique due to its optimized physicochemical properties, including higher metabolic stability and greater affinity for BRD4 compared to similar compounds. This makes it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(pyridin-3-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-16(11(2)22-19-10)13-6-14(8-15(20)7-13)17(21)12-4-3-5-18-9-12/h3-9,17,20-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDVEAHRRMEOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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